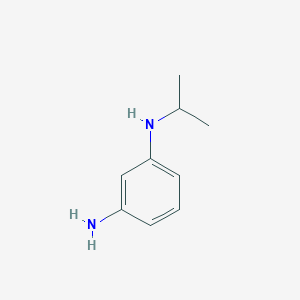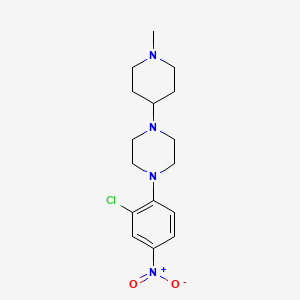
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group attached to a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Piperazine Formation: The nitroaniline derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Methylation: The final step involves the methylation of the piperidine ring to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, piperazine formation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2-Amino-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the methylpiperidinyl group.
1-(2-Nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Lacks the chloro group.
1-(2-Chloro-4-nitrophenyl)-4-piperidinylpiperazine: Lacks the methyl group on the piperidine ring.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H23ClN4O2 |
|---|---|
Poids moléculaire |
338.83 g/mol |
Nom IUPAC |
1-(2-chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C16H23ClN4O2/c1-18-6-4-13(5-7-18)19-8-10-20(11-9-19)16-3-2-14(21(22)23)12-15(16)17/h2-3,12-13H,4-11H2,1H3 |
Clé InChI |
MWRUKLHZJNHQBT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


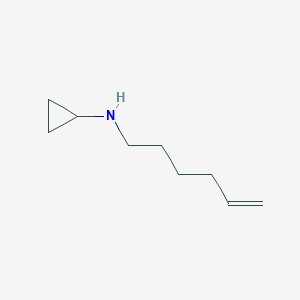
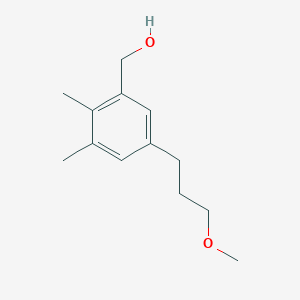
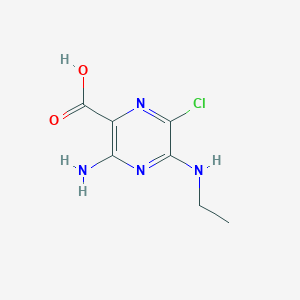
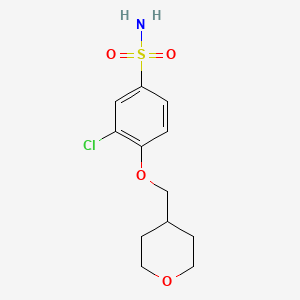
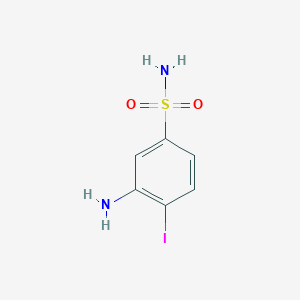
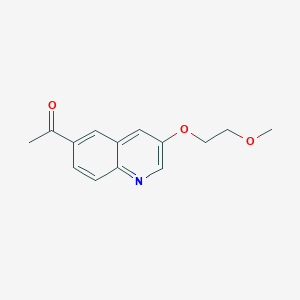

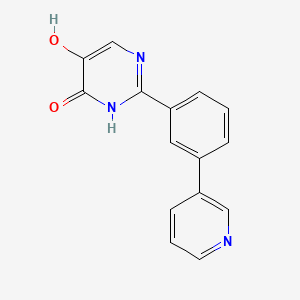

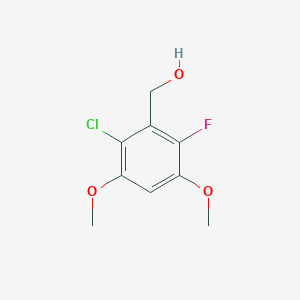
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
